molecular formula C8H4F2N2O B12445951 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445951
M. Wt: 182.13 g/mol
InChI Key: SFBYEPWBJJAGEM-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole
  • 3-(3,4-Dimethylphenyl)-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4F2N2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

SFBYEPWBJJAGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)F)F

Origin of Product

United States

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